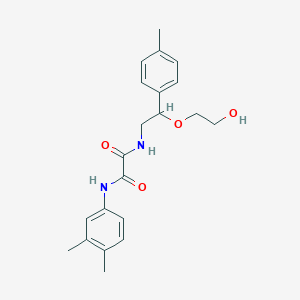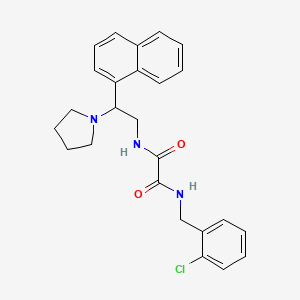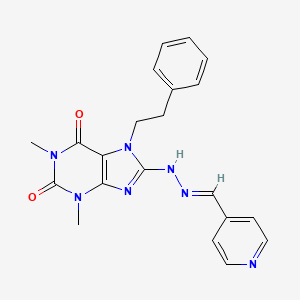
Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a pyridazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have antioxidant activity and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate in lab experiments is its potential applications in various research fields, including medicinal chemistry, catalysis, and cancer research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate. One direction is to further study its mechanism of action and identify potential targets for its anti-cancer and anti-inflammatory activities. Another direction is to explore its potential applications in catalysis and medicinal chemistry. Additionally, future research could focus on developing safer and more effective derivatives of this compound for use in various research fields.
Synthesemethoden
Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate can be synthesized using various methods, including the reaction of 3-(naphthalen-1-yl)-1H-pyridazine-6-carboxylic acid with methyl chloroacetate in the presence of a base such as triethylamine. Other methods include the reaction of 3-(naphthalen-1-yl)-1H-pyridazine-6-carboxylic acid with methyl bromoacetate in the presence of a palladium catalyst and the reaction of 3-(naphthalen-1-yl)-1H-pyridazine-6-carboxylic acid with methyl iodide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate has various scientific research applications, including its use as a fluorescent probe for detecting nitric oxide in biological systems. This compound has also been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and medicinal chemistry. Additionally, this compound has been studied for its potential anti-cancer and anti-inflammatory activities.
Eigenschaften
IUPAC Name |
methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-17(21)11-19-16(20)10-9-15(18-19)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAVWOCHKMJRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2553944.png)





![N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide](/img/structure/B2553955.png)





![(4-((2-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2553964.png)
